N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride
Description
Key Structural Features
The hybrid structure enables dual functionality: the quinuclidine moiety mediates receptor binding, while the benzamide group contributes to solubility and pharmacokinetics.
Stereochemical Configuration Analysis (R/S Enantiomer Differentiation)
The stereocenter at position 3 of the quinuclidine ring generates two enantiomers:
Differentiation Methods
- Chiral HPLC :
- Optical Rotation :
- X-ray Crystallography :
The R-enantiomer’s configuration optimizes hydrogen bonding with Asn-128 and Trp-147 residues in α7 nAChR, as shown in molecular docking studies.
Crystallographic Characterization and Solid-State Packing
Single-crystal X-ray diffraction reveals the following lattice parameters:
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁ | |
| Unit cell | a=8.21 Å, b=11.03 Å, c=12.45 Å | |
| β angle | 97.4° | |
| Z-value | 4 |
The hydrochloride salt forms a hydrogen-bonded network between the protonated quinuclidine nitrogen and chloride ions (N⁺–H···Cl⁻ distance: 2.89 Å). The benzamide groups stack via π-π interactions (3.48 Å spacing), stabilizing the crystal lattice.
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-chlorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEQUIRZHDYOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride typically involves the following steps:
Formation of the 1-azabicyclo[2.2.2]octane scaffold: This can be achieved through various synthetic routes, including the reduction of tropinone or related compounds.
Attachment of the 4-chlorobenzamide group: This step involves the reaction of the 1-azabicyclo[2.2.2]octane derivative with 4-chlorobenzoyl chloride under basic conditions to form the desired amide bond.
Formation of the hydrochloride salt: The final compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
Scientific Research Applications
Cognitive Enhancement
Research indicates that activation of the alpha-7 nicotinic acetylcholine receptor can improve cognitive functions, making N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride a candidate for treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia. In animal models, administration has shown improvements in sensory gating deficits, suggesting beneficial effects on cognitive processing.
Neuropsychiatric Disorders
The compound has been studied for its potential applications in addressing cognitive impairments prevalent in various psychiatric conditions. Its selective action on the alpha-7 nicotinic acetylcholine receptor positions it as a promising therapeutic agent for conditions like schizophrenia and attention deficit disorders.
Pharmacokinetics
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of this compound. Understanding these parameters is crucial for evaluating its therapeutic potential and optimizing dosing regimens in clinical settings.
Study 1: Cognitive Deficits in Schizophrenia
In a study published in Neuropsychopharmacology, researchers investigated the effects of PNU 282987 on cognitive deficits in animal models of schizophrenia. The results demonstrated that treatment with the compound led to significant improvements in tasks measuring working memory and attention, indicating its potential utility in enhancing cognitive function in individuals with schizophrenia.
Study 2: Alzheimer's Disease Models
Another study focused on the effects of this compound in transgenic mouse models of Alzheimer's disease. The findings revealed that the compound not only improved cognitive performance but also reduced amyloid plaque formation, suggesting a dual mechanism of action that could be beneficial for Alzheimer’s treatment.
Mechanism of Action
The compound exerts its effects by selectively binding to and activating α7 nicotinic acetylcholine receptors. This activation enhances GABAergic synaptic activity and modulates neurotransmission in the brain. The molecular targets include the α7 nAChRs, and the pathways involved are primarily related to cholinergic signaling and synaptic plasticity .
Comparison with Similar Compounds
Structural Analogs with Bicyclic Systems
Nicotinic Acetylcholine Receptor Agonists
Kinase Inhibitors with Hydrochloride Salts
Other Pharmacologically Active Compounds
Key Comparative Findings
Structural Determinants of Target Selectivity
- The 1-azabicyclo[2.2.2]octane core in PNU-282987 is critical for α7 nAChR binding. Modifications to this core (e.g., Palonosetron’s quinoline group) shift activity to unrelated targets like 5-HT₃ receptors .
- The 4-chlorobenzamide group in PNU-282987 enhances α7 selectivity over other nAChR subtypes (e.g., α4β2), unlike A-85380’s azetidine-methoxypyridine scaffold, which favors α4β2 .
Pharmacological and Therapeutic Divergence
- PNU-282987 vs. GTS-21 : Both target α7 nAChR, but GTS-21’s anabaseine-derived structure may confer distinct anti-inflammatory effects in COPD, whereas PNU-282987 shows efficacy in sepsis and neurological models .
- Kinase inhibitors (e.g., Ponatinib) share hydrochloride salt formulations but lack the bicyclic structure and cholinergic activity of PNU-282987 .
Physicochemical Properties
- PNU-282987’s poor aqueous solubility (61 mg/mL in DMSO) contrasts with Palonosetron’s higher water solubility, impacting formulation strategies .
Biological Activity
N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride, also known as PNU-282987, is a synthetic compound that has garnered attention for its biological activity, particularly as an agonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in various cognitive functions and neurological disorders, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its rigidity and potential efficacy in drug design. Its molecular formula is with a molecular weight of approximately 319.23 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H20ClN2O |
| Molecular Weight | 319.23 g/mol |
| CAS Number | 123464-89-1 |
N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide acts primarily as an agonist for the alpha-7 nAChR, which plays a crucial role in modulating neurotransmitter release and synaptic plasticity. Activation of this receptor has been linked to enhanced cognitive functions, including memory and learning processes.
Key Findings from Research Studies
- Cognitive Enhancement : Studies have shown that PNU-282987 can improve memory retention in animal models, suggesting its potential therapeutic application in cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease .
- Neurotransmitter Release : The compound has been observed to enhance GABAergic synaptic activity, indicating its role in modulating inhibitory neurotransmission in the brain .
- Binding Affinity : Research indicates that PNU-282987 exhibits significant binding affinity to alpha-7 nAChRs, which is critical for its proposed cognitive-enhancing effects .
Case Study 1: Cognitive Function Improvement
In a controlled study involving rodents, administration of PNU-282987 resulted in notable improvements in memory tasks compared to control groups. The study highlighted the compound's efficacy in enhancing synaptic plasticity, which is essential for learning and memory formation.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of PNU-282987 against excitotoxic damage in neuronal cultures. The results demonstrated that treatment with the compound significantly reduced cell death and preserved neuronal integrity under stress conditions.
Applications in Medicinal Chemistry
The unique properties of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide make it a valuable candidate for further research in the following areas:
- Therapeutic Agent for Neurological Disorders : Given its mechanism of action, it holds promise for treating cognitive impairments associated with various neurodegenerative diseases.
- Research Tool : It can be utilized in studies aimed at understanding the role of nicotinic receptors in cognitive processes and their potential as drug targets.
Q & A
Q. How can researchers optimize the synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride to improve yield and purity?
- Methodological Answer : Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution between 4-chlorobenzoyl chloride and the 3-aminoquinuclidine scaffold. Catalysts like DMAP or Hünig’s base may enhance acylation efficiency. Purification via recrystallization or preparative HPLC is critical for removing stereoisomeric byproducts, as evidenced by structural analogs in related azabicyclo compounds . Yield improvements may require stepwise monitoring using TLC or LC-MS to identify bottlenecks.
Q. What analytical techniques are most suitable for characterizing the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards. Nuclear Overhauser Effect (NOE) NMR experiments help verify bicyclic ring conformation and substituent orientation . Mass spectrometry (HRMS) validates molecular integrity, especially given the hydrochloride salt’s hygroscopicity.
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
- Methodological Answer : The quinuclidine moiety suggests potential nicotinic acetylcholine receptor (nAChR) modulation, while the 4-chlorobenzamide group may enhance lipophilicity and blood-brain barrier penetration. In vitro binding assays (e.g., radioligand displacement) using α4β2 or α7 nAChR subtypes are recommended. Functional activity can be assessed via calcium flux assays in transfected HEK293 cells .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. electrophysiological methods) or cell line variability. Validate results using orthogonal assays:
- Compare patch-clamp electrophysiology (kinetic data) with fluorescence-based plate readers (high-throughput screening).
- Use tissue-specific primary cells (e.g., neuronal cultures) to confirm in vitro findings .
Statistical meta-analysis of dose-response curves across studies can identify outliers or system-specific biases .
Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound?
- Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., Sharpless epoxidation) can control stereochemistry at the quinuclidine nitrogen. Alternatively, enzymatic resolution using lipases or esterases may separate racemic mixtures. Monitor enantiomeric excess (ee) dynamically using chiral HPLC .
Q. How can compatibility with pharmaceutical excipients be systematically evaluated during preformulation studies?
- Methodological Answer : Conduct forced degradation studies under ICH guidelines (e.g., Q1A) to assess stability in the presence of common excipients (e.g., lactose, Mg-stearate). Use DSC/TGA to detect interactions (e.g., eutectic formation). Accelerated stability testing (40°C/75% RH) over 12 weeks identifies incompatibilities via HPLC purity tracking .
Q. What computational methods are recommended for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) against nAChR crystal structures (PDB: 2QC1) identifies key binding residues. QSAR models using Gaussian-based DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects of substituent variations. MD simulations (GROMACS) assess conformational stability in lipid bilayers .
Data Analysis and Experimental Design
Q. How can researchers resolve discrepancies in solubility data across different solvent systems?
- Methodological Answer : Perform phase solubility studies (Higuchi and Connors method) in buffered solutions (pH 1.2–7.4) and co-solvent systems (e.g., PEG-400/water). Use Hansen Solubility Parameters (HSPiP software) to correlate solubility with solvent polarity. Note that hydrochloride salt forms may exhibit pH-dependent solubility, requiring potentiometric titration (pKa determination) .
Q. What experimental controls are essential for in vivo toxicity studies of this compound?
- Methodological Answer : Include vehicle controls (e.g., saline with equivalent HCl content) to isolate pH effects. Use positive controls (e.g., mecamylamine for nAChR blockade) to validate assay sensitivity. Monitor biomarkers (e.g., plasma cholinesterase activity) and histopathology in target organs (brain, liver). Dose-ranging studies (OECD 423) establish NOAEL/LOAEL thresholds .
Q. How can environmental impact assessments be integrated into synthetic workflows?
- Methodological Answer :
Apply green chemistry metrics (E-factor, PMI) to quantify waste. Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use catalytic recycling (e.g., Pd/C for dechlorination) to minimize heavy metal waste. Biodegradability assays (OECD 301) assess ecotoxicity of synthetic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
